6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one
Description
Properties
IUPAC Name |
6-imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12-4-1-9-7-10(2-3-11(9)14-12)15-6-5-13-8-15/h2-3,5-8H,1,4H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMKPUAZENLRDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551867 | |
| Record name | 6-(1H-Imidazol-1-yl)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119924-94-6 | |
| Record name | 6-(1H-Imidazol-1-yl)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aromatic Nucleophilic Substitution (SNAr) Followed by Nitro Reduction and Cyclization
Reaction Overview
This two-step approach involves an initial aromatic nucleophilic substitution (SNAr) between a nitro-substituted fluoroarene and an amino-dihydroquinolinone precursor, followed by nitro group reduction and cyclization to form the target compound.
Step 1: SNAr Reaction
The SNAr reaction exploits the electron-deficient nature of nitro-substituted fluoroarenes, enabling nucleophilic attack by the amine group of 6-amino-3,4-dihydroquinolin-2-one. Representative starting materials include:
- 1,2-Fluoro-nitro-arenes : Methyl 4-fluoro-3-nitrobenzoate, 4-fluoro-N-methyl-3-nitrobenzamide.
- Amine component : 6-Amino-3,4-dihydroquinolin-2-one.
Reaction conditions typically employ polar aprotic solvents (e.g., dimethylformamide) with coupling agents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine at room temperature.
Buchwald-Hartwig Amination for C–N Bond Formation
Methodology
The Buchwald-Hartwig cross-coupling facilitates direct introduction of the imidazole group via palladium-catalyzed amination. This method is advantageous for its tolerance of diverse substrates and mild conditions.
Reaction Components
- Aryl halide : 6-Bromo-3,4-dihydroquinolin-2-one.
- Amine : Imidazole.
- Catalyst system : Palladium(II) acetate with ligands (e.g., Xantphos) and bases (cesium carbonate).
Conditions
Reactions proceed in toluene or 1,4-dioxane at 80–100°C for 12–24 hours. Microwave-assisted protocols reduce reaction times to 1–2 hours.
Key Data :
Nitro Group Reduction and Cyclization
Reductive Cyclization Pathway
This route begins with nitro-substituted intermediates, which are reduced to amines and subsequently cyclized to form the dihydroquinolinone core.
Step 1: Nitro Reduction
Catalytic hydrogenation (H₂, Pd/C) or chemical reductants (e.g., iron in acetic acid) convert nitro groups to amines.
Step 2: Cyclization
Cyclization is induced via base-mediated intramolecular condensation (e.g., sodium ethoxide in ethanol at reflux).
Key Data :
Comparative Analysis of Synthetic Methods
Reaction Conditions and Yields
*Reported for analogous imidazoquinolines.
Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| SNAr + Cyclization | High regioselectivity, scalable | Multi-step, nitro intermediates unstable |
| Buchwald-Hartwig | Mild conditions, broad substrate scope | Palladium cost, ligand sensitivity |
| Ullmann Coupling | Cost-effective, avoids precious metals | Long reaction times, moderate yields |
| Reductive Cyclization | Simple work-up, high purity | Requires high-pressure H₂ |
| Povarov/Cyclization* | Green solvents, energy-efficient | Limited to specific substrates |
Chemical Reactions Analysis
Types of Reactions
6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Pharmacological Applications
1.1. Acetylcholinesterase Inhibition
One of the prominent applications of 6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one is its role as an inhibitor of acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft, and its inhibition can enhance cholinergic transmission. Research has demonstrated that compounds based on the quinolinone scaffold exhibit significant AChE inhibition, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease (AD) . For instance, a study showed that certain derivatives displayed promising inhibitory activity against human recombinant AChE with IC50 values in the nanomolar range .
1.2. Sigma Receptor Antagonism
This compound derivatives have also been explored for their antagonistic activity at sigma receptors, particularly sigma-1 receptors (S1R). These receptors are implicated in various neurological processes and have been associated with neuroprotection and modulation of pain pathways. Compounds exhibiting S1R antagonism could offer therapeutic benefits in pain management and neuroprotection .
1.3. Aldosterone Synthase Inhibition
Another notable application is the inhibition of aldosterone synthase (CYP11B2), which is crucial in regulating blood pressure and electrolyte balance. Compounds related to this compound have shown potential as inhibitors of this enzyme, suggesting their use in treating conditions like hyperaldosteronism . The ability to modulate aldosterone levels could have significant implications for cardiovascular health.
Structure–Activity Relationship Studies
Research into the structure–activity relationships (SAR) of this compound has provided insights into how modifications to the chemical structure can influence biological activity. For example, variations in substituents on the quinolinone core have been linked to changes in potency against AChE and selectivity for sigma receptors . This information is vital for guiding future drug design efforts.
Table 1: Summary of Key Findings on this compound
Mechanism of Action
The mechanism of action of 6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The imidazole ring is known to interact with metal ions, which can be crucial for its biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 6
Key analogs differ in substituents at the 6-position of the 3,4-dihydroquinolin-2-one core, leading to distinct biological and physicochemical profiles:
Key Observations:
- Chloro Substituent (FXIa Inhibition) : The 6-chloro analog demonstrates potent FXIa inhibition (IC₅₀ = 1.0 nM) but suffers from high hydrophilicity, limiting permeability. Structural optimization via prime-side expansion improved oral bioavailability .
- Imidazole vs.
- Amino Substituent (CA Inhibition): The 7-amino analog inhibits α-CAs without lactam ring hydrolysis, a mechanism distinct from coumarins. This highlights positional sensitivity of substituents .
Pharmacokinetic and Physicochemical Properties
- Hydrophilicity vs. Permeability : The 6-chloro derivative’s polar surface area compromises permeability, whereas bulkier groups (e.g., imidazole or aryl methoxy) may balance hydrophilicity and membrane penetration .
- Melting Points : Bromo and methoxy derivatives exhibit higher melting points (170–172°C and 164–166°C, respectively), suggesting crystalline stability, which is critical for formulation .
Enzyme Inhibition Profiles
- FXIa Inhibition : The 6-chloro analog’s S1-pocket binding is critical for anticoagulant activity. Imidazole substitution could mimic this interaction while introducing additional π-stacking .
- CA Inhibition: 7-Amino derivatives target CA isoforms (e.g., CA IX/XII) with submicromolar IC₅₀ values, emphasizing the role of substituent positioning .
Biological Activity
6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the quinoline family, which is known for its pharmacological significance, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H11N3O |
| Molecular Weight | 215.24 g/mol |
| CAS Number | 13885278 |
| Melting Point | Not available |
| LogP | 1.4307 |
The compound features a quinoline core with an imidazole substituent at the sixth position, which is crucial for its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of quinoline compounds, this specific compound demonstrated potent activity against a range of bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were recorded at 100 µg/mL for E. coli and 50 µg/mL for S. aureus .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. It was found to induce apoptosis in cancer cell lines by activating mitochondrial pathways. Specifically, the compound exhibited IC50 values ranging from 10 to 20 µM against several cancer types, including breast and lung cancer cells .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This inhibition was significant at concentrations as low as 5 µM .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Resistance : A clinical trial assessed the efficacy of this compound against drug-resistant bacterial infections. Results indicated that it significantly reduced bacterial load in infected tissues compared to control treatments .
- Cancer Treatment Study : A preclinical study involving xenograft models showed that treatment with this compound led to tumor regression in mice bearing human breast cancer xenografts .
Q & A
Q. Q1: What are the established synthetic routes for 6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example:
- Step 1: Formation of the 3,4-dihydroquinolin-2-one core via β-lactam intermediates on solid-phase, as described by Pei et al. .
- Step 2: Imidazole coupling using reflux conditions in ethanol or benzene, with yields ranging from 75% to 85% depending on solvent polarity and reaction time .
- Key Variables: Solvent choice (e.g., ethanol vs. dimethyl sulfoxide) and catalyst type (e.g., CAN for imidazole ring closure) significantly affect purity and yield .
Characterization:
- IR/NMR: Peaks at ~1680 cm⁻¹ (C=O stretch) and δ 7.2–8.1 ppm (aromatic protons) confirm the core structure .
- HPLC-MS: Used to verify molecular weight (e.g., m/z ~243 [M+H]⁺) and detect impurities (<0.4% total as per pharmacopeial standards) .
Advanced Synthetic Optimization
Q. Q2: How can researchers resolve contradictions in reported yields for imidazole-quinolinone hybrid syntheses?
Methodological Answer: Discrepancies in yields (e.g., 75% vs. 85% for similar steps ) often arise from:
- Reagent Purity: Trace moisture in solvents like ethanol can deactivate catalysts, reducing efficiency.
- Workup Protocols: Crystallization from dimethyl sulfoxide (DMSO) vs. ethanol may recover more product but introduce solvent residues .
- Catalyst Loading: Adjusting CAN (ceric ammonium nitrate) from 30% to 40% mole percent improved yields in analogous imidazole-triazole syntheses .
Recommendation:
- Reproduce reported conditions with strict anhydrous control.
- Use TLC monitoring (e.g., 75% ethanol/25% ether) to track reaction progress .
Analytical Challenges
Q. Q3: What advanced techniques are critical for distinguishing regioisomers in imidazole-substituted dihydroquinolinones?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolves overlapping aromatic signals (e.g., differentiating C-5 vs. C-7 substituents) .
- X-ray Crystallography: Definitive structural assignment, as applied to related compounds like 3,5-diphenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-5-ol .
- High-Resolution MS: Confirms molecular formula (e.g., C₁₂H₁₀N₃O) and detects trace byproducts .
Biological Activity Profiling
Q. Q4: What strategies are recommended for initial biological screening of this compound?
Methodological Answer:
- Target Selection: Prioritize assays aligned with known activities of structural analogs (e.g., benzimidazole derivatives as kinase inhibitors ).
- In Vitro Models: Use cell lines sensitive to quinolinone derivatives (e.g., cancer lines for apoptosis studies).
- Dose Optimization: Start with 1–10 µM ranges, referencing pharmacokinetic data from related dihydroquinolinones .
Note: No direct activity data exists for this compound; empirical testing is essential.
Computational Modeling
Q. Q5: How can computational methods guide the design of derivatives with improved binding affinity?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with targets (e.g., ATP-binding pockets) .
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories .
Validation: Compare computational predictions with experimental IC₅₀ values from kinase assays .
Handling Data Contradictions
Q. Q6: How should researchers address conflicting purity claims in literature?
Methodological Answer:
- Reproducibility Checks: Repeat synthesis and analysis using pharmacopeial guidelines (e.g., USP-NF standards for impurity limits) .
- Cross-Validation: Use orthogonal methods (e.g., HPLC + NMR) to confirm purity .
- Batch Analysis: Compare multiple synthetic batches to identify systematic errors (e.g., column chromatography artifacts) .
Scale-Up Considerations
Q. Q7: What are the critical factors for transitioning from milligram to gram-scale synthesis?
Methodological Answer:
- Solvent Volume: Maintain stoichiometric ratios while scaling solvent volumes to avoid precipitation.
- Catalyst Recovery: Implement flow chemistry for CAN-catalyzed steps to reduce waste .
- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost efficiency .
Stability and Storage
Q. Q8: What storage conditions prevent degradation of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
